molecular formula C11H17BO3 B1591072 (3,5-Dimethyl-4-propoxyphenyl)boronic acid CAS No. 357611-51-9

(3,5-Dimethyl-4-propoxyphenyl)boronic acid

Cat. No. B1591072
M. Wt: 208.06 g/mol
InChI Key: ISUPZUFVQLUFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,5-Dimethyl-4-propoxyphenyl)boronic acid” is an organic compound with the empirical formula C11H17BO3 . It is widely used in the biomedical industry and shows great potential in the development of therapeutic drugs for various diseases, including cancer, diabetes, and inflammation .


Molecular Structure Analysis

The molecular weight of “(3,5-Dimethyl-4-propoxyphenyl)boronic acid” is 208.06 g/mol . The InChI string is InChI=1S/C11H17BO3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7,13-14H,4-5H2,1-3H3 .


Chemical Reactions Analysis

Boronic acids play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science . Since the introduction of the Pd-catalyzed C─C Suzuki-Miyaura couplings, the boronic acid moiety has become a very important functional group . Other highly useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

Scientific Research Applications

  • Boron-dipyrromethene (BODIPY) Dyes : Boronic acids, including derivatives similar to (3,5-Dimethyl-4-propoxyphenyl)boronic acid, play a crucial role in the stability of BODIPY dyes under acidic conditions. These dyes have significant applications in bioanalytical and bioimaging contexts. A study found that the stability of these dyes varies with different substituents at boron, impacting their practical applications in biological environments (Wang, Vicente, Mason, & Bobadova-Parvanova, 2018).

  • Tetraarylpentaborates Formation : Research involving arylboronic acids, such as (3,5-Dimethyl-4-propoxyphenyl)boronic acid, demonstrates their role in forming tetraarylpentaborates. These compounds emerge from reactions with aryloxorhodium complexes and have unique structures and chemical properties, which could be explored further for various applications (Nishihara, Nara, & Osakada, 2002).

  • Carboxylation of Boronic Esters : Arylboronic acids are crucial in the carboxylation process, leading to the production of benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids. This method opens avenues for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).

  • Boronic Acid Catalysis : Boronic acids, including those similar to (3,5-Dimethyl-4-propoxyphenyl)boronic acid, are also used in boronic acid catalysis. This catalysis plays a role in reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

  • Fluorescent Chemosensors : Boronic acids are vital in developing fluorescent chemosensors for detecting carbohydrates and bioactive substances. This application is significant for disease diagnosis and treatment (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

  • Potential Pharmaceutical Agents : Compounds containing boronic acids, like (3,5-Dimethyl-4-propoxyphenyl)boronic acid, are being explored as potential pharmaceutical agents. They are being investigated for their use as enzyme inhibitors, cancer therapy agents, and in the recognition of biologically important saccharides (Yang, Gao, & Wang, 2003).

  • Biomedical Applications : Boronic acid polymers, derived from boronic acids, are gaining attention in biomedical applications. They have been used in treating various diseases, including HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

properties

IUPAC Name

(3,5-dimethyl-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h6-7,13-14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUPZUFVQLUFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584429
Record name (3,5-Dimethyl-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-4-propoxyphenyl)boronic acid

CAS RN

357611-51-9
Record name (3,5-Dimethyl-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethyl-4-propoxyphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethyl-4-propoxyphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethyl-4-propoxyphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethyl-4-propoxyphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3,5-Dimethyl-4-propoxyphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethyl-4-propoxyphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.